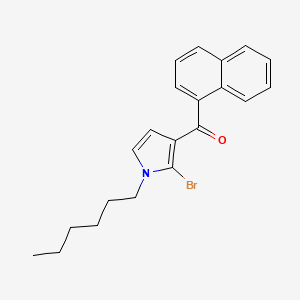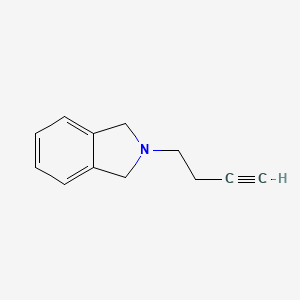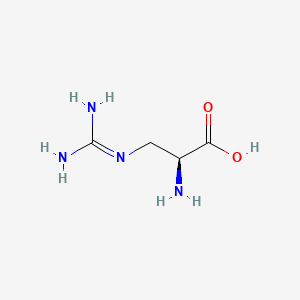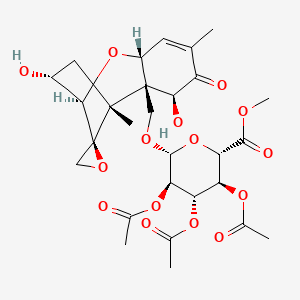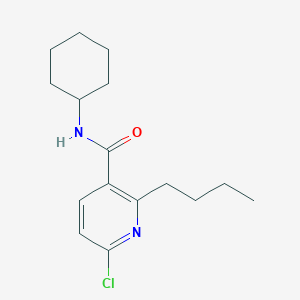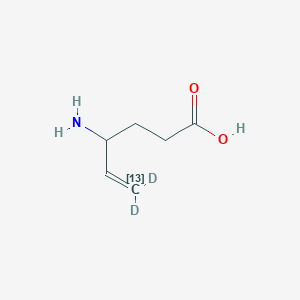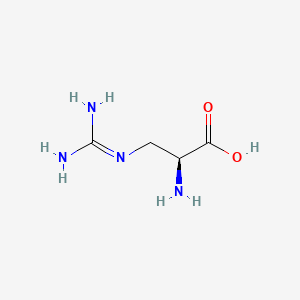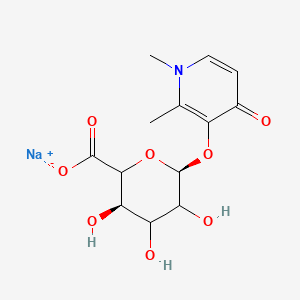
sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate” is a complex organic compound that features a pyridine ring substituted with dimethyl and oxo groups, linked to a trihydroxyoxane carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate” typically involves multi-step organic reactions. The starting materials might include pyridine derivatives and protected sugar molecules. Key steps could involve:
Formation of the pyridine ring: This might involve cyclization reactions.
Substitution reactions: Introduction of dimethyl and oxo groups onto the pyridine ring.
Glycosylation: Linking the pyridine derivative to the sugar moiety.
Deprotection and final coupling: Removing protecting groups and coupling the intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
“Sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups on the pyridine ring or sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures.
Sugar derivatives: Compounds with similar sugar moieties.
Uniqueness
“Sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16NNaO8 |
|---|---|
Peso molecular |
337.26 g/mol |
Nombre IUPAC |
sodium;(3R,6S)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H17NO8.Na/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20;/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20);/q;+1/p-1/t7?,8-,9?,11?,13-;/m1./s1 |
Clave InChI |
RSDSURUFCMYVRL-REFGCUEISA-M |
SMILES isomérico |
CC1=C(C(=O)C=CN1C)O[C@H]2C(C([C@H](C(O2)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



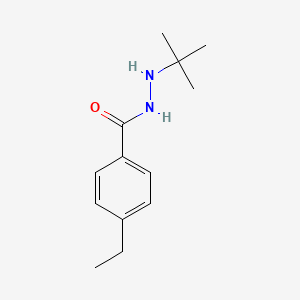
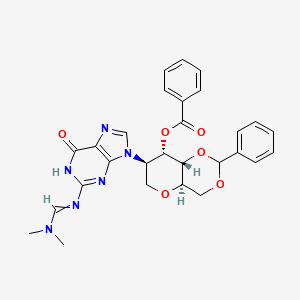
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
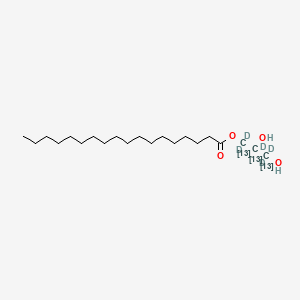
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)

